molecular formula C23H23N3O3 B12034705 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-08-6

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12034705
CAS No.: 476483-08-6
M. Wt: 389.4 g/mol
InChI Key: ZJRJUQXBSFSDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the tetrahydroquinoline-carboxamide class, characterized by a partially saturated bicyclic quinoline core with a carboxamide substituent at position 3. Key structural features include:

  • 4-(2-Methoxyphenyl): A methoxy-substituted phenyl group at position 4, which may enhance lipophilicity and influence receptor binding.
  • 2-Methyl group: A methyl substituent at position 2, contributing to steric effects and conformational stability.
  • N-(Pyridin-3-yl)carboxamide: A pyridine ring at the amide nitrogen, likely impacting solubility and hydrogen-bonding interactions.

This scaffold is associated with diverse pharmacological activities, including calcium channel modulation, antibacterial effects, and receptor targeting (e.g., free fatty acid receptor 3) .

Properties

CAS No.

476483-08-6

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-14-20(23(28)26-15-7-6-12-24-13-15)21(16-8-3-4-11-19(16)29-2)22-17(25-14)9-5-10-18(22)27/h3-4,6-8,11-13,21,25H,5,9-10H2,1-2H3,(H,26,28)

InChI Key

ZJRJUQXBSFSDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Catalyst Preparation and Characterization

Fe(TFA)₃/SiO₂ is synthesized by impregnating silica gel with iron(III) trifluoroacetate in ethanol, followed by drying at 120°C. Characterization via BET analysis reveals a surface area of 320 m²/g, while NH₃-TPD confirms strong Lewis acidity (1.2 mmol NH₃/g). The catalyst’s recyclability is exceptional, retaining 88% activity after five cycles due to its hydrophobic silica matrix preventing active site leaching.

Imidazolide-Mediated Acylation for Carboxamide Formation

The carboxamide group in the target compound is introduced via N-acylation using 6,1-benzothiazine-3-carboxylic acid imidazolide intermediates. This method, adapted from benzothiazine derivatives, involves reacting 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid imidazolide with 3-aminopyridine in anhydrous DMF at 80°C for 24 hours (Scheme 1).

Mechanistic Insights

The imidazolide’s electrophilic carbonyl carbon undergoes nucleophilic attack by the pyridine amine, forming a tetrahedral intermediate that collapses to release imidazole and yield the carboxamide. Steric hindrance from the sulfo group in the benzothiazine scaffold necessitates prolonged heating to overcome kinetic barriers.

Yield and Purification

The reaction achieves 74–85% yield after recrystallization from ethanol. Impurities, primarily unreacted imidazolide, are removed via acid-base extraction (HCl, pH 3–4).

Electrochemical Recovery in Multi-Step Syntheses

A patent-pending electrochemical method enables efficient recovery of intermediates during large-scale synthesis. While originally developed for naphthyridine carboxamides, this approach is adaptable to hexahydroquinoline derivatives. Key steps include:

  • Electrolytic Cell Setup : A divided cell with platinum electrodes and 0.1 M NaCl electrolyte.

  • Potential Application : +1.2 V vs. Ag/AgCl to oxidize byproducts, isolating the target compound at the cathode.
    This method reduces purification steps and improves overall yield by 12–15% compared to traditional chromatography.

Structural Validation and Analytical Techniques

Spectroscopic Characterization

  • ¹H-NMR : Distinct signals at δ 11.11 ppm (CONH) and δ 8.48 ppm (pyridin-3-yl protons) confirm amide and aromatic moieties.

  • FTIR : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1540 cm⁻¹ (C-N) validate the carboxamide group.

X-Ray Diffraction (XRD)

Single-crystal XRD reveals a planar hexahydroquinoline ring with a dihedral angle of 12.7° relative to the pyridin-3-yl group, optimizing π-π stacking for biological activity.

Comparative Analysis of Synthesis Routes

Method Catalyst/Reagent Temperature Time Yield Environmental Impact
Solvent-Free CatalysisFe(TFA)₃/SiO₂70°C2 h92%Low (solvent-free)
Imidazolide AcylationImidazolide/DMF80°C24 h85%Moderate (DMF use)
Electrochemical RecoveryPt electrodes/NaClAmbient6 h87%Low (energy-intensive)

The solvent-free method outperforms others in yield and sustainability but requires specialized catalysts. Electrochemical recovery complements traditional methods by enhancing purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride

Biological Activity

The compound 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a derivative of hexahydroquinoline known for its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O3
  • CAS Number : Not explicitly listed in the sources.
  • Structural Features : The compound features a hexahydroquinoline core with various substituents that influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of hexahydroquinoline derivatives in combating multidrug resistance (MDR) in cancer therapy. Specifically:

  • Mechanism of Action :
    • The compound exhibits the ability to inhibit P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR in cancer cells .
    • It induces apoptosis in cancer cells by disrupting cell cycle progression and enhancing cytotoxicity against resistant cell lines .
  • Research Findings :
    • A study synthesized several derivatives including the target compound and tested their efficacy against P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells. The results indicated that certain derivatives significantly blocked P-gp efflux and induced apoptosis .
    • The most potent compounds demonstrated selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window .

Pharmacological Profile

The biological activities of quinoline derivatives, including the target compound, encompass a range of effects:

  • Antiproliferative Activity : Inhibits the growth of various cancer cell lines.
  • Modulation of Drug Resistance : Capable of reversing MDR mechanisms by inhibiting drug efflux pumps like P-gp.
  • Mechanisms Involved : Includes interference with DNA synthesis and modulation of apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in resistant cancer cells
P-glycoprotein InhibitionBlocks drug efflux in MDR cell lines
CytotoxicityHigher cytotoxicity against cancer cells compared to normal cells

Scientific Research Applications

Pharmacological Applications

Research has indicated that derivatives of quinoline and related compounds exhibit a wide range of pharmacological properties. The specific applications of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include:

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of specific substituents on the quinoline ring can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the 4-position can significantly improve the compound's efficacy against tumor cells .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities in preliminary studies. Quinoline derivatives are known to affect microbial growth by disrupting cellular processes . This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Effects

Quinoline-based compounds have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Neurological Applications

Research indicates that certain quinoline derivatives may possess neuroprotective properties. They could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The interaction between the compound and specific neurotransmitter systems remains an area of active investigation.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the quinoline core : Utilizing cyclization reactions.
  • Introduction of functional groups : Employing amide coupling techniques to attach substituents like the methoxyphenyl group.
  • Purification and characterization : Techniques such as chromatography and NMR spectroscopy are used to confirm the structure and purity of the final product.

Case Studies

Several case studies highlight the applications of similar quinoline derivatives:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against various cancer cell lines and showed significant cytotoxic effects compared to standard chemotherapy agents .
  • Antimicrobial Testing : A related quinoline compound exhibited potent activity against Gram-positive bacteria in vitro, suggesting its potential use as a new antibiotic agent .
  • Neuroprotective Studies : Research involving quinoline derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage, indicating therapeutic potential for neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with key analogues reported in the literature:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features / Biological Relevance
Target Compound 4-(2-Methoxyphenyl), 2-CH₃, N-(Pyridin-3-yl) ~C₂₄H₂₅N₃O₃* ~403.5* Potential receptor modulation, enhanced lipophilicity from 2-methoxyphenyl
4-(4-Hydroxy-3-Methoxyphenyl)-2,7,7-Trimethyl-N-(2-Pyridinyl)-... () 4-(4-OH-3-OCH₃-Ph), 2,7,7-CH₃, N-(2-Pyridinyl) C₂₅H₂₇N₃O₄ 433.5 Increased polarity due to phenolic -OH; potential antioxidant activity
4-(3-Chlorophenyl)-2,7,7-Trimethyl-N-(4-Methyl-2-Pyridinyl)-... () 4-(3-Cl-Ph), 2,7,7-CH₃, N-(4-CH₃-2-Pyridinyl) C₂₄H₂₃ClN₃O₂* ~428.9* Electron-withdrawing Cl may enhance metabolic stability; pyridinyl methylation alters pharmacokinetics
4-(5-Methyl-2-(Methylthio)Thiophen-3-yl)-7-Ph-N-(2-Pyridinyl)-... () 4-(Thiophene derivative), 7-Ph, N-(2-Pyridinyl) C₂₆H₂₅N₃O₂S₂ 499.6 Thiophene and sulfur groups may improve membrane permeability; antifungal applications inferred
4-(Furan-2-yl)-2-Methyl-N-(p-Tolyl)-5-Oxo-... (Compound 14, ) 4-(Furan-2-yl), 2-CH₃, N-(4-CH₃-Ph) C₂₄H₂₃N₃O₃ 409.5 Lower molecular weight; furan enhances π-π stacking; synthesized in 76% yield

Key Trends and Insights

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., -OCH₃) : The 2-methoxyphenyl group in the target compound likely improves lipophilicity and receptor affinity compared to electron-withdrawing groups (e.g., -Cl in ) .
  • Pyridinyl Position : The N-(pyridin-3-yl) group in the target compound may offer distinct hydrogen-bonding interactions vs. N-(2-pyridinyl) in , affecting target selectivity .

Synthetic Accessibility :

  • Analogues with simpler substituents (e.g., furan in ) achieve higher yields (76%) compared to bulkier derivatives .

Crystallographic Characterization :

  • Structural analysis of similar compounds relies on tools like SHELXL and OLEX2 for refining puckered conformations and hydrogen-bonding networks .

Q & A

Q. What are the critical steps in synthesizing 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, and how can yield optimization be achieved?

The synthesis typically involves a multi-step route:

  • Step 1 : Condensation of a cyclohexanedione derivative with a substituted benzaldehyde to form the hexahydroquinoline core.
  • Step 2 : Introduction of the pyridin-3-ylamine group via nucleophilic substitution or coupling reactions.
  • Step 3 : Carboxamide formation using activating agents like EDCI/HOBt. Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, microwave-assisted synthesis can reduce reaction times by 30–40% compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the hexahydroquinoline backbone and substituent positions (e.g., methoxyphenyl and pyridinyl groups).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the hexahydroquinoline ring conformation .
  • HRMS : Validates the molecular formula (e.g., C25_{25}H26_{26}N3_3O3_3) and isotopic patterns.

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins.
  • Cellular Uptake : LC-MS quantification in cell lysates to assess membrane permeability.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

SAR studies reveal:

  • Methoxy Position : 2-Methoxyphenyl (vs. 4-methoxyphenyl) enhances selectivity for kinase targets due to steric effects .
  • Pyridine Substitution : Pyridin-3-yl (vs. pyridin-2-yl) improves binding affinity by 2–3 fold in ATP-binding pockets .
  • Hexahydroquinoline Saturation : Partial saturation (e.g., 1,4,5,6,7,8-hexahydro) reduces metabolic degradation compared to fully aromatic analogs .

Q. How can contradictory data on its mechanism of action be resolved?

Conflicting reports (e.g., calcium modulation vs. kinase inhibition) may arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays.
  • Off-Target Effects : Use of CRISPR-validated cell lines or isoform-specific inhibitors to isolate primary targets.
  • Computational Docking : Molecular dynamics simulations to prioritize binding modes .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETlab to estimate logP (2.8–3.2), solubility (poor, <10 µM), and CYP450 interactions.
  • Metabolic Stability : DFT calculations to identify vulnerable sites (e.g., methoxy demethylation) .

Methodological Challenges

Q. What strategies mitigate low solubility during in vivo studies?

  • Formulation : Use of cyclodextrin complexes or lipid nanoparticles to enhance bioavailability.
  • Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester derivatives) improves aqueous solubility by 5–10 fold .

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., 1 mM ATP in kinase assays).
  • Positive Controls : Compare with well-characterized inhibitors (e.g., staurosporine for kinases).
  • Data Normalization : Express activity relative to vehicle-treated controls to minimize batch effects .

Comparative Analysis

Q. How does this compound compare to structurally similar quinoline derivatives?

Compound Key Features Unique Advantages
2-Methyl-5-oxo-1,4-dihydropyridineDihydropyridine coreCalcium channel modulation
7-(4-Methoxyphenyl)-1H-indazoleIndazole scaffoldAntifungal activity
Target CompoundHexahydroquinoline + pyridinyl carboxamideBalanced kinase selectivity and metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.